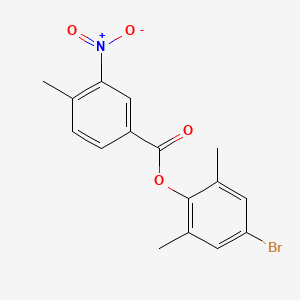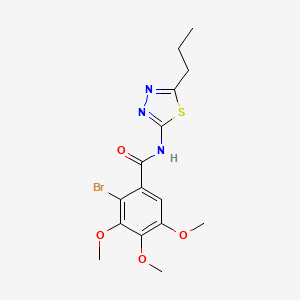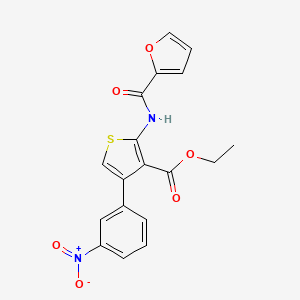
4-bromo-2,6-dimethylphenyl 4-methyl-3-nitrobenzoate
Overview
Description
4-Bromo-2,6-dimethylphenyl 4-methyl-3-nitrobenzoate is an organic compound that features a brominated aromatic ring and a nitrobenzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2,6-dimethylphenyl 4-methyl-3-nitrobenzoate typically involves a multi-step process:
Bromination: The starting material, 2,6-dimethylphenol, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-2,6-dimethylphenol.
Esterification: The brominated phenol is then esterified with 4-methyl-3-nitrobenzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the aromatic ring can undergo nucleophilic substitution reactions, often with reagents like sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or iron powder in acidic conditions.
Oxidation Reactions: The methyl groups on the aromatic ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.
Reduction: Hydrogen gas with palladium on carbon, room temperature and pressure.
Oxidation: Potassium permanganate in aqueous solution, heated to 80-90°C.
Major Products
Substitution: Formation of methoxy derivatives.
Reduction: Formation of 4-amino-2,6-dimethylphenyl 4-methyl-3-nitrobenzoate.
Oxidation: Formation of 4-bromo-2,6-dimethylbenzoic acid derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 4-bromo-2,6-dimethylphenyl 4-methyl-3-nitrobenzoate can be used as an intermediate for the synthesis of more complex molecules. Its bromine atom allows for further functionalization through cross-coupling reactions such as Suzuki-Miyaura coupling.
Biology and Medicine
This compound may serve as a precursor for the synthesis of biologically active molecules. The nitro group can be reduced to an amine, which is a common functional group in many pharmaceuticals.
Industry
In materials science, this compound could be used in the development of new polymers or as a building block for advanced materials with specific properties, such as enhanced thermal stability or electronic characteristics.
Mechanism of Action
The mechanism by which 4-bromo-2,6-dimethylphenyl 4-methyl-3-nitrobenzoate exerts its effects depends on its chemical transformations For instance, in a reduction reaction, the nitro group is converted to an amine, which can then participate in hydrogen bonding or act as a nucleophile in further reactions
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,6-dimethylphenol: Similar structure but lacks the ester and nitro groups.
4-Methyl-3-nitrobenzoic acid: Contains the nitrobenzoate moiety but lacks the brominated aromatic ring.
2,6-Dimethylphenyl 4-methyl-3-nitrobenzoate: Similar ester structure but without the bromine atom.
Uniqueness
4-Bromo-2,6-dimethylphenyl 4-methyl-3-nitrobenzoate is unique due to the combination of its brominated aromatic ring and nitrobenzoate ester group. This dual functionality allows for a wide range of chemical transformations and applications, making it a versatile compound in both research and industrial contexts.
Properties
IUPAC Name |
(4-bromo-2,6-dimethylphenyl) 4-methyl-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO4/c1-9-4-5-12(8-14(9)18(20)21)16(19)22-15-10(2)6-13(17)7-11(15)3/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDJTZMMHZTRCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC2=C(C=C(C=C2C)Br)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-{[(2,5-dichlorophenoxy)acetyl]oxy}benzoate](/img/structure/B3478489.png)
![methyl 4-{[(2-bromo-4-methylphenoxy)acetyl]oxy}benzoate](/img/structure/B3478490.png)
![benzyl 4-{[(2-methoxyphenoxy)acetyl]oxy}benzoate](/img/structure/B3478502.png)

![4-bromophenyl [(2-nitrophenyl)thio]acetate](/img/structure/B3478515.png)
![4-bromophenyl {[2-nitro-4-(trifluoromethyl)phenyl]thio}acetate](/img/structure/B3478523.png)
![4-chlorophenyl ({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}thio)acetate](/img/structure/B3478524.png)
![4-formylphenyl {[2-nitro-4-(trifluoromethyl)phenyl]thio}acetate](/img/structure/B3478533.png)
![Ethyl 2-[2-(2-nitrophenyl)sulfanylacetyl]oxybenzoate](/img/structure/B3478541.png)
![2,4-dichlorophenyl [(2-nitrophenyl)thio]acetate](/img/structure/B3478554.png)
![ethyl 4-(4-methoxyphenyl)-2-[(4-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B3478561.png)

![ethyl 5-ethyl-2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxylate](/img/structure/B3478582.png)
![ethyl 4-(4-methoxyphenyl)-2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxylate](/img/structure/B3478585.png)
